An In-depth Technical Guide to 2-Chlorophenyl phosphorodichloridate
An In-depth Technical Guide to 2-Chlorophenyl phosphorodichloridate
CAS Number: 15074-54-1
This technical guide provides a comprehensive overview of 2-Chlorophenyl phosphorodichloridate, a pivotal reagent in synthetic organic chemistry, particularly in the fields of drug discovery and nucleic acid chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
2-Chlorophenyl phosphorodichloridate, also known by synonyms such as 2-chlorophenyl dichlorophosphate and o-chlorophenyl phosphorodichloridate, is a colorless to light yellow liquid with a pungent odor.[1][2][3] It is a moisture-sensitive compound that serves as a versatile phosphorylating agent.[3][4]
Molecular and Chemical Identifiers
The fundamental identifiers and molecular properties of 2-Chlorophenyl phosphorodichloridate are summarized below.
| Identifier | Value | Reference |
| CAS Number | 15074-54-1 | [1][2][3][5][6][7] |
| Molecular Formula | C₆H₄Cl₃O₂P | [2][3][8] |
| Molecular Weight | 245.43 g/mol | [2][3][5] |
| Canonical SMILES | C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl | [1] |
| InChI Key | VLDPXPPHXDGHEW-UHFFFAOYSA-N | [3][7] |
| EC Number | 239-129-4 | [7] |
Physical and Spectroscopic Properties
The key physical properties that are critical for handling, storage, and application in experimental settings are detailed in the following table.
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow/orange liquid | [2][3] |
| Boiling Point | 135-137 °C at 12 mmHg | [2][3][7] |
| Density | 1.491 g/mL at 25 °C | [3][4][7] |
| Refractive Index | n20/D 1.538 | [3][7] |
| Flash Point | 105 °C (221 °F) - closed cup | [3][6] |
| Purity | ≥97% to ≥99% | [2][5][7] |
| Storage | Store at room temperature under an inert atmosphere. Moisture sensitive. | [2][3][4] |
Synthesis and Manufacturing
The industrial preparation of aryl phosphorodichloridates, including the 2-chloro derivative, is typically achieved through the reaction of the corresponding phenol with phosphoryl chloride. A patented method describes an efficient low-temperature process that utilizes a specific catalyst to achieve high yields.[2]
General Synthesis Protocol
This protocol is adapted from a general method for preparing phenyl phosphorodichloridates.[2]
Objective: To synthesize 2-Chlorophenyl phosphorodichloridate from 2-chlorophenol and phosphoryl chloride.
Materials:
-
2-Chlorophenol
-
Phosphoryl chloride (POCl₃)
-
Aluminum chloride (AlCl₃) or metallic aluminum
-
Reaction vessel with mechanical stirring, thermometer, and addition funnel
-
Vacuum distillation apparatus
Procedure:
-
Catalyst Activation (if using metallic aluminum): Reflux metallic aluminum with a portion of the phosphoryl chloride for at least 30 minutes to create a highly active catalyst.
-
Reaction Setup: Charge the reaction vessel with phosphoryl chloride (1 to 2 molar equivalents per mole of phenol) and the activated aluminum catalyst (e.g., 0.01 molar equivalents of AlCl₃).
-
Reaction: Heat the mixture to between 85 °C and 110 °C.
-
Reactant Addition: Add 2-chlorophenol dropwise to the heated mixture over a period of approximately 25-30 minutes, maintaining the reaction temperature. The reaction is exothermic.
-
Cooking: After the addition is complete, "cook" the reaction mixture for an additional 30-60 minutes at the same temperature to ensure the reaction goes to completion. Hydrogen chloride gas will be evolved during the reaction.
-
Work-up: Remove the excess phosphoryl chloride and dissolved HCl by vacuum stripping. Heat the product to a maximum temperature of 150-160 °C under reduced pressure (<50 mmHg).
-
Purification: The resulting crude product can be purified by vacuum distillation to yield high-purity 2-Chlorophenyl phosphorodichloridate.
Caption: Workflow for the catalyzed synthesis of 2-Chlorophenyl phosphorodichloridate.
Applications in Drug Development and Research
2-Chlorophenyl phosphorodichloridate is a key intermediate in the synthesis of a variety of bioactive molecules and materials.
-
Oligonucleotide Synthesis: It is classically used as a phosphorylating agent for the preparation of mononucleotide building blocks and for the synthesis of oligonucleotides and their phosphorothioate analogues via the phosphotriester method.[1][6] This approach was fundamental to the early development of synthetic DNA and RNA.
-
Pharmaceutical Intermediates: The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly for creating phosphonate derivatives that have shown potential antiviral and anticancer properties.[2]
-
Agrochemicals: It is employed in the formulation of pesticides and herbicides.[1][2] The introduction of the phosphonate moiety can enhance the stability and bioavailability of the active ingredients.[2]
-
Material Science: It is used in the production of phosphonylated polymers, which can impart improved flame retardancy and chemical resistance to materials.[2]
Experimental Protocols for Application
The primary application for this reagent in biochemical research is in nucleic acid synthesis. While the modern standard is the phosphoramidite method, understanding the phosphotriester method, where this reagent is directly used, provides important context.
Role in Phosphotriester Oligonucleotide Synthesis
In the phosphotriester method, 2-chlorophenyl phosphorodichloridate acts as a "coupling agent" to form the phosphate linkage between two nucleosides.
Methodology Overview:
-
Phosphorylation of Nucleoside: A 5'-protected nucleoside is first reacted with 2-chlorophenyl phosphorodichloridate to form a nucleoside 3'-(2-chlorophenyl) phosphorochloridate intermediate.
-
Coupling Reaction: This activated intermediate is then reacted with the 5'-hydroxyl group of a second, support-bound nucleoside. This forms a protected phosphotriester linkage between the two nucleosides. The 2-chlorophenyl group serves as a protecting group for the phosphate backbone during synthesis.
-
Deprotection: After the full oligonucleotide is synthesized, the 2-chlorophenyl protecting groups are removed from the phosphate backbone, typically using a specific chemical treatment.
Caption: Role of the reagent in forming a phosphotriester linkage.
Modern Workflow: Phosphoramidite Oligonucleotide Synthesis
For context, the current gold standard for oligonucleotide synthesis is the phosphoramidite method.[9][10] This automated, cyclical process offers higher yields and fewer side reactions than the phosphotriester method. While it uses phosphoramidite monomers instead of phosphorodichloridates, the overall goal of building a nucleic acid chain step-by-step is the same. Understanding this workflow is essential for any researcher in the field.
The Four-Step Synthesis Cycle:
-
Deblocking (Detritylation): An acid (e.g., trichloroacetic acid) removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for reaction.[9][11]
-
Coupling: The activated phosphoramidite monomer is added to the growing chain via its reaction with the 5'-hydroxyl group, forming a phosphite triester linkage.[9][11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of failure sequences.[9][11]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[9][11]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Caption: The four-step automated phosphoramidite synthesis cycle.
Safety and Handling
2-Chlorophenyl phosphorodichloridate is a corrosive and hazardous material that requires careful handling.
-
Hazard Classification: Corrosive (Hazard Class 8), causes severe skin burns and eye damage.[3][7]
-
GHS Pictogram: GHS05 (Corrosion).[3]
-
Signal Word: Danger.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles), and a face shield. Use in a well-ventilated area or fume hood.[8]
-
Handling: It is moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.
References
- 1. Page loading... [guidechem.com]
- 2. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]
- 3. 2-Chlorophenyl Phosphorodichloridate [Phosphorylating Agen… [cymitquimica.com]
- 4. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-CHLOROPHENYL PHOSPHORODICHLORIDATE | 15074-54-1 [chemicalbook.com]
- 7. 2-Chlorophenyl phosphorodichloridate 99 15074-54-1 [sigmaaldrich.com]
- 8. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 11. benchchem.com [benchchem.com]
